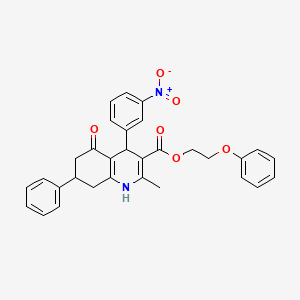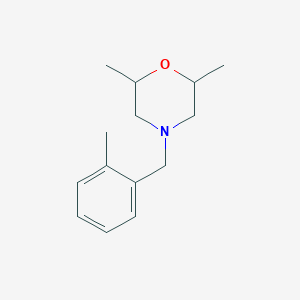![molecular formula C13H16N2O4 B5161618 methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate, also known as MDPK, is a chemical compound that belongs to the family of cathinones. It is a synthetic stimulant drug that has gained popularity in recent years due to its potent effects on the central nervous system. MDPK is known for its ability to increase energy levels, induce euphoria, and enhance cognitive function.
作用机制
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate acts as a monoamine transporter inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent, causing the release of these neurotransmitters from their storage vesicles. This results in increased stimulation of the central nervous system, leading to the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, as well as causing vasoconstriction. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased energy levels, mood elevation, and cognitive enhancement.
实验室实验的优点和局限性
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has a number of advantages and limitations for use in lab experiments. It is a potent stimulant with well-defined effects on the central nervous system, making it useful for studying the effects of neurotransmitter release and uptake. However, its potential for abuse and toxicity make it unsuitable for use in human studies.
未来方向
There are a number of future directions for research on methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with studies focusing on its effects on memory and learning. Finally, there is a need for further research into the potential long-term effects of this compound use, as well as its potential for abuse and addiction.
合成方法
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate can be synthesized using a variety of methods, including the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylglycine methyl ester in the presence of a strong base. The resulting product is then reduced using lithium aluminum hydride to yield this compound. Another method involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylformamide dimethyl acetal in the presence of a strong base, followed by reduction with sodium borohydride.
科学研究应用
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects in animal models. This compound has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
methyl 3-[2-(dimethylcarbamoyl)anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-15(2)13(18)9-6-4-5-7-10(9)14-11(16)8-12(17)19-3/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXQUAIWFHIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)

![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
